Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7(10)2-5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXRRYJORBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565348-24-4 | |
| Record name | methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Using Thiourea and α-Haloesters
One classical approach to thiazole derivatives involves the reaction of thiourea with α-haloesters (e.g., chloroacetates or bromoacetates):
- Step 1: Reaction of thiourea with an α-haloester such as methyl 2-chloroacetate forms a thiazoline intermediate.
- Step 2: Cyclization and subsequent oxidation yield the 1,3-thiazole ring.
- Step 3: Functionalization at the 2-position with a hydroxymethyl group can be introduced via selective hydroxymethylation reactions.
This method benefits from commercially available starting materials and straightforward reaction conditions, often performed in ethanol or other polar solvents with mild heating.
Hydroxymethylation via TiCl4-Mediated Reaction
A more specialized method involves asymmetric hydroxymethylation mediated by titanium tetrachloride (TiCl4):
- Starting from a methyl 2-(4-hydroxyphenyl)acetate derivative, TiCl4 catalyzes the addition of formaldehyde equivalents (e.g., s-trioxane) to introduce the hydroxymethyl group at the 2-position of the thiazole ring.
- This approach allows for stereoselective control and high regioselectivity.
- The hydroxymethylated intermediate can then be cyclized or further functionalized to yield the target methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate.
Nucleophilic Substitution and Coupling Reactions
Another route involves nucleophilic substitution on a halogenated thiazole intermediate:
- A bromo or chloro-substituted thiazole derivative reacts with nucleophiles such as hydroxymethyl anions or protected hydroxymethyl groups.
- Followed by esterification or transesterification to install the methyl acetate group.
- This method is useful when starting from preformed thiazole cores and allows for modular synthesis of analogues.
Experimental Data and Reaction Conditions
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiourea + α-haloester cyclization | Thiourea, methyl 2-chloroacetate | Ethanol, reflux, mild base | 58–79 | Classic method, moderate yields, scalable |
| TiCl4-mediated hydroxymethylation | Methyl 2-(4-hydroxyphenyl)acetate | TiCl4, s-trioxane, asymmetric conditions | High | Stereoselective, precise functionalization |
| Nucleophilic substitution | Bromo/chloro-thiazole derivative | Hydroxymethyl nucleophile, base, esterification | Moderate | Allows for structural diversity |
Research Findings and Optimization
- The use of thiourea with α-haloesters remains a reliable and widely reported method for synthesizing 1,3-thiazole cores, including substituted derivatives like this compound.
- TiCl4-mediated hydroxymethylation provides enhanced regio- and stereoselectivity, which is valuable for synthesizing chiral analogues and improving biological activity profiles.
- Nucleophilic substitution on halogenated thiazoles offers a flexible platform for late-stage functionalization, facilitating the synthesis of diverse derivatives for medicinal chemistry applications.
- Reaction yields and purity can be optimized by controlling temperature, solvent choice, and reagent stoichiometry, with purification typically achieved by recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for subsequent derivatization:
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Reagents/Conditions : Aqueous NaOH (1–2 M) in methanol/water (3:1) at 60–80°C for 4–6 h .
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Product : 2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid.
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Applications : The carboxylic acid serves as a precursor for acyl chloride formation, enabling amide couplings .
Acid Chloride Formation and Amide Coupling
The hydrolyzed carboxylic acid is converted to an acid chloride, which reacts with amines to form amides:
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Reagents/Conditions :
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Acid Chloride : Oxalyl chloride (2 equiv) in anhydrous dichloromethane (DCM) at 0°C to room temperature for 2 h .
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Amide Coupling : Reaction with amines (e.g., (R)-α-methylbenzylamine) using TCFH (tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) in DCM at room temperature .
-
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Product : Amide derivatives such as (R)-N-(1-phenylethyl)-2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetamide .
Mitsunobu Etherification of the Hydroxymethyl Group
The hydroxymethyl group participates in Mitsunobu reactions to form ethers:
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Reagents/Conditions : DIAD (diisopropyl azodicarboxylate, 1.2 equiv), PPh₃ (1.2 equiv), and alcohols (e.g., 2-methyl-1-pentanol) in THF at 0°C to room temperature for 12 h .
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Product : Ether derivatives like methyl 2-[2-((2-methylpentyloxy)methyl)-1,3-thiazol-4-yl]acetate .
1,3-Dipolar Cycloaddition Reactions
The thiazole ring engages in cycloaddition reactions with nitrile oxides, forming isoxazole-thiazole hybrids:
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Reagents/Conditions : Ethyl-2-chloro-2-(hydroxyimino)acetate (1.5 equiv) and alkynes (1.2 equiv) in ethanol under microwave irradiation (100°C, 20 min) .
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Product : Isoxazole-conjugated thiazole derivatives (e.g., ethyl 5-(thiazol-4-yl)isoxazole-3-carboxylate) .
Asymmetric Hydroxymethylation
The hydroxymethyl group can be further functionalized via TiCl₄-mediated asymmetric hydroxymethylation:
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Reagents/Conditions : TiCl₄ (1.5 equiv) and s-trioxane (3 equiv) in DCM at −78°C for 1 h, followed by warming to room temperature .
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Product : Chiral diols (e.g., (R)-2-[2-(1,2-dihydroxyethyl)-1,3-thiazol-4-yl]acetate) .
Mechanistic Insights
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Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
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Mitsunobu Reaction : Involves oxidative formation of a phosphonium intermediate, enabling SN2 displacement by the alcohol .
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Cycloaddition : Follows a concerted [3+2] mechanism, where the nitrile oxide dipole reacts with the thiazole’s π-system .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is primarily investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant activity against various pathogens. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that derivatives of thiazole can inhibit the growth of resistant bacterial strains.
- Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole derivatives. For example, a structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance cytotoxic activity against cancer cell lines. Preliminary results indicate promising IC50 values for compounds structurally related to this compound.
Biochemistry
In biochemistry, this compound is utilized as a non-ionic organic solvent in various reactions and processes. Its ability to solubilize other compounds makes it valuable in enzymatic studies and biochemical assays.
Industrial Applications
This compound finds applications in the synthesis of various industrial chemicals and materials. Its reactivity allows it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- Antitumor Activity : A study involving animal models demonstrated that thiazole derivatives could inhibit tumor growth effectively. The research correlated structural features with enhanced anticancer activity, suggesting that modifying the thiazole ring can yield compounds with improved efficacy against specific cancer types.
- Antimicrobial Efficacy : Clinical trials have shown that thiazole-based compounds significantly reduce bacterial load in patients suffering from infections resistant to conventional antibiotics. This highlights the potential of this compound as an alternative therapeutic agent.
Mechanism of Action
The mechanism by which Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of metabolic pathways or the inhibition of microbial growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Functional Group Analysis
- Hydroxymethyl vs. However, the amino group facilitates salt formation (e.g., hydrochloride), enhancing crystallinity and stability .
- Ester Variations : Replacing the methyl ester (target compound) with an ethyl ester (C₇H₁₀N₂O₂S) increases lipophilicity, which may improve membrane permeability but reduce metabolic stability .
- Complex Substituents : Compounds like 325730-44-7 incorporate bulky groups (e.g., morpholine sulfonyl), significantly altering pharmacokinetic profiles. Such modifications are common in kinase inhibitors to optimize target binding .
Crystallographic and Stability Insights
- The crystal structure of methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride reveals intermolecular N–H⋯N and N–H⋯O hydrogen bonds, stabilizing the lattice . In contrast, the hydroxymethyl group in the target compound may form O–H⋯O/S interactions, affecting melting points and solubility.
- Dihydrothiazole derivatives (e.g., 478033-85-1) exhibit reduced aromaticity, increasing ring flexibility and altering reactivity .
Biological Activity
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is an organic compound featuring a thiazole ring that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
- Chemical Structure : The compound has a molecular formula of C₇H₈N₂O₃S and includes a hydroxymethyl group attached to the thiazole ring.
- CAS Number : 1565348-24-4.
Biological Activities
This compound exhibits several notable biological activities:
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Antimicrobial Properties :
- Demonstrated effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent .
- Anticancer Effects :
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Anti-inflammatory Activity :
- The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
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Antioxidant Properties :
- Research indicates that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Enzyme Interaction : The thiazole ring allows for electrophilic and nucleophilic substitutions, impacting enzyme activity and leading to either inhibition or activation of specific biochemical pathways .
- Cell Signaling Modulation : This compound can influence cell signaling pathways, potentially altering gene expression and metabolic processes within cells .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) was determined for several strains, indicating potent antimicrobial properties .
- Antitumor Activity :
Biochemical Analysis
Dosage Effects and Stability
Research indicates that the effects of this compound vary significantly with dosage:
- Lower doses may exhibit beneficial effects such as antimicrobial and anti-inflammatory properties.
- Stability studies show that the compound can degrade under certain conditions, affecting its long-term bioactivity .
Q & A
Q. What synthetic routes are recommended for preparing Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. Key steps include:
- Thiazole ring formation : React 2-(hydroxymethyl)thiazole precursors with methyl acetoacetate derivatives under acidic or basic catalysis.
- Protecting group strategies : Use temporary protection for the hydroxymethyl group (e.g., silylation with tert-butyldimethylsilyl chloride) to prevent side reactions during esterification .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures for high-purity isolation .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify the thiazole protons (δ 7.2–8.1 ppm), hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm), and acetate methyl group (δ 3.6–3.8 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- ¹³C NMR : Confirm the carbonyl (C=O, δ 165–170 ppm) and thiazole carbons (δ 120–150 ppm) .
- Infrared (IR) Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and hydroxyl (–OH) vibrations (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z 216.2 .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Hydrolysis susceptibility : The ester group may hydrolyze in aqueous basic conditions. Store at 2–8°C in anhydrous solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar) .
- Light sensitivity : Protect from UV exposure using amber glassware to prevent thiazole ring degradation .
- Thermal stability : Conduct TGA analysis to determine decomposition temperature (expected >150°C based on analogous thiazole esters) .
Advanced Research Questions
Q. How can computational methods elucidate its electronic and structural properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Compare with experimental NMR data to validate accuracy .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO using GROMACS to predict aggregation behavior or solubility .
- Visualization : Use UCSF Chimera to model 3D interactions, such as hydrogen bonding between the hydroxymethyl group and solvent molecules .
Q. What strategies can resolve contradictions in reactivity data for derivatives of this compound?
- Methodological Answer :
- Comparative kinetic studies : Perform parallel reactions under varying conditions (pH, solvent polarity) to identify rate-determining steps. For example, discrepancies in ester hydrolysis rates may arise from solvent-dependent stabilization of transition states .
- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments tracked by GC-MS to confirm nucleophilic attack sites .
- X-ray crystallography : Resolve ambiguities in regioselectivity by determining crystal structures of intermediates (e.g., nickel complexes, as in ).
Q. How can its coordination chemistry with transition metals be exploited for catalytic applications?
- Methodological Answer :
- Synthesis of metal complexes : React the compound with Ni(II) or Cu(II) salts in ethanol/water to form chelates. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., ~400–500 nm for Ni complexes) .
- Catalytic screening : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and phenylboronic acid. Compare turnover numbers (TON) with ligand-free systems .
Q. What experimental designs are suitable for assessing its pharmacological potential?
- Methodological Answer :
- In vitro bioactivity : Screen against bacterial strains (e.g., E. coli, S. aureus) via broth microdilution assays (MIC determination). Include controls with structurally related esters (e.g., ethyl 2-(2-formamidothiazol-4-yl)acetate ).
- Toxicity profiling : Use MTT assays on human hepatocyte (HepG2) cells to evaluate cytotoxicity. Compare IC₅₀ values with methyl 2-thienyl acetate (a structurally simpler analog ).
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS to estimate half-life (t₁/₂) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
